Benzenesulfonic acid;butan-1-amine
Description
Structure
2D Structure
Properties
CAS No. |
62121-90-8 |
|---|---|
Molecular Formula |
C10H17NO3S |
Molecular Weight |
231.31 g/mol |
IUPAC Name |
benzenesulfonic acid;butan-1-amine |
InChI |
InChI=1S/C6H6O3S.C4H11N/c7-10(8,9)6-4-2-1-3-5-6;1-2-3-4-5/h1-5H,(H,7,8,9);2-5H2,1H3 |
InChI Key |
IGDWPXAOHHLWFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN.C1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Benzenesulfonic Acid;butan 1 Amine and Analogous Architectures
Direct Adduct Formation and Salt Preparation Techniques
The formation of benzenesulfonic acid;butan-1-amine is a straightforward acid-base reaction. Benzenesulfonic acid (C₆H₅SO₃H) is a strong organic acid, with a pKa of -2.8, indicating it readily donates a proton. wikipedia.org Butan-1-amine (CH₃(CH₂)₃NH₂), a primary alkylamine, acts as a weak base. The lone pair of electrons on the nitrogen atom accepts a proton from the sulfonic acid.
The reaction proceeds by mixing the two reactants, typically in a suitable solvent. The proton from the sulfonic acid group (-SO₃H) is transferred to the amino group (-NH₂) of butan-1-amine, forming the butan-1-aminium cation and the benzenesulfonate (B1194179) anion. The resulting product is an ionic salt.
General Reaction: C₆H₅SO₃H + CH₃(CH₂)₃NH₂ → [CH₃(CH₂)₃NH₃]⁺[C₆H₅SO₃]⁻
This salt formation is a common and efficient method for preparing organic sulfonic acid amine salts. google.com The properties of the resulting salt, such as solubility and melting point, are distinct from the individual acid and base precursors. For instance, many amine salts exhibit improved solubility in certain solvents compared to the parent amine. savemyexams.com
A general procedure for preparing organic sulfonic acid amine salts involves the controlled addition of the amine to a solution of the sulfonic acid, often with stirring. google.com Depending on the specific reactants and desired product purity, the resulting salt may precipitate from the solution and be collected by filtration, or the solvent may be removed by evaporation.
Synthesis of Benzenesulfonic Acid Derivatives as Precursors and Reactants
The versatility of the sulfonic acid component allows for the creation of a wide range of analogous salts. This requires the synthesis of various substituted benzenesulfonic acids.
Alkylated benzenesulfonic acids are a major class of industrial organic compounds, most notably Linear Alkylbenzene Sulfonic Acids (LABSA). The synthesis of these compounds is a multi-step process that begins with the alkylation of benzene (B151609).
Formation of Linear Alkylbenzene (LAB): The process starts with the reaction of benzene with long-chain monoalkenes (olefins) or n-paraffins. ijsr.net Catalysts such as hydrogen fluoride (B91410) (HF) or aluminum chloride (AlCl₃) are typically used for this Friedel-Crafts alkylation reaction.
Sulfonation: The resulting linear alkylbenzene is then sulfonated to produce the corresponding sulfonic acid. researchgate.net This is an electrophilic aromatic substitution reaction. chemicalbook.com The most common sulfonating agent in industrial settings is sulfur trioxide (SO₃), often used as a solution in sulfuric acid (oleum). ijsr.net Other reagents like chlorosulfonic acid and sulfamic acid can also be employed. The reaction with SO₃ is highly exothermic and requires careful temperature control to prevent side reactions and ensure a high-quality product. ijsr.net
A representative reaction for the sulfonation of an alkylbenzene is: R-C₆H₅ + SO₃ → R-C₆H₄SO₃H
The table below summarizes various sulfonation methods and their characteristics.
| Sulfonating Agent | Conditions | Advantages | Disadvantages |
| Sulfur Trioxide (SO₃) | Typically in a falling film reactor | High efficiency, no reaction water formed | Violent reaction, risk of side reactions/oxidation chemicalbook.com |
| Oleum (H₂SO₄·SO₃) | Batch or continuous reactors | Readily available, effective | Produces water, reversible reaction chemicalbook.com |
| Sulfuric Acid (H₂SO₄) | Higher temperatures, often with water removal | Lower cost | Reversible equilibrium, requires shifting chemicalbook.comyoutube.com |
| Chlorosulfonic Acid (ClSO₃H) | Milder conditions | No reaction water formed | Generates HCl as a byproduct chemicalbook.com |
This table provides a summary of common sulfonation agents and their general characteristics in the synthesis of benzenesulfonic acid derivatives.
A method for preparing benzenesulfonic acid with high purity involves the reaction of benzene with liquid sulfur trioxide while using sodium benzenesulfonate as an inhibitor to reduce the formation of the diphenyl sulfone byproduct. google.com Another approach uses acetic anhydride (B1165640) to suppress sulfone formation, yielding a product of 98% purity. prepchem.com
Beyond simple alkylation, various functional groups can be introduced onto the aromatic ring to create a diverse library of sulfonic acid precursors.
Sulfonation of Substituted Benzenes: The direct sulfonation of a substituted benzene (e.g., toluene, chlorobenzene) can yield functionalized sulfonic acids. The position of the sulfonic acid group is directed by the nature of the existing substituent. chemicalbook.com
Sulfite (B76179) Reaction: Aromatic halogen compounds can react with a sulfite source to form sulfonic acids, particularly when the halogen is activated by electron-withdrawing groups like nitro groups. chemicalbook.com For example, 1-chloro-2,4-dinitrobenzene (B32670) can be converted to 1,3-dinitro-4-benzenesulfonic acid. chemicalbook.com
Oxidation of Sulfur Compounds: Thiophenols and diaryl disulfides can be oxidized using agents like chlorine, permanganate, or nitric acid to yield the corresponding sulfonic acids. chemicalbook.com
Functionalized Catalysts: Methods have been developed to synthesize carbon-based solid acid catalysts functionalized with sulfonic acid groups. scirp.org In one approach, starch and an alkyl benzene sulfonic acid are heated under a nitrogen atmosphere to create a catalyst with high –SO₃H loading. scirp.org
Synthesis of Butan-1-amine Derivatives and Substituted Amine Components
The amine component of the salt can also be varied to create analogues. This involves the synthesis of primary butylamines and their substituted derivatives.
Butan-1-amine is a primary aliphatic amine that can be prepared through several established synthetic routes. ebi.ac.uk
From Halogenoalkanes: One common method is the nucleophilic substitution reaction of a 1-halobutane (e.g., 1-bromobutane (B133212) or 1-chlorobutane) with excess ammonia (B1221849). savemyexams.commanavchem.com The reaction is typically carried out in ethanol (B145695) under heat and pressure. Using an excess of ammonia favors the formation of the primary amine over secondary and tertiary amines. savemyexams.com
Reduction of Nitriles: Butanenitrile can be reduced to form butan-1-amine. This reduction can be achieved by catalytic hydrogenation using a nickel catalyst or with a chemical reducing agent like lithium aluminum hydride (LiAlH₄) in dry ether. savemyexams.commanavchem.com
From Alcohols: Industrially, butan-1-amine can be produced by the reaction of butan-1-ol with ammonia at high temperatures over a catalyst such as alumina. wikipedia.org
Gabriel Synthesis: This classic method provides a clean route to primary amines, avoiding the over-alkylation common in the reaction with ammonia. chemrxiv.orgjeeadv.ac.in It involves reacting potassium phthalimide (B116566) with a 1-halobutane to form N-butylphthalimide. Subsequent hydrolysis or hydrazinolysis cleaves the phthalimide group, releasing the primary amine. chemrxiv.org
The table below compares common methods for the synthesis of primary amines.
| Synthetic Method | Starting Material | Key Reagents | Notes |
| Reaction with Ammonia | Halogenoalkane | Excess NH₃, ethanol | Can produce a mixture of primary, secondary, and tertiary amines. manavchem.com |
| Nitrile Reduction | Nitrile | H₂/Ni or LiAlH₄ | A two-step process if starting from a halogenoalkane (to first form the nitrile). savemyexams.com |
| From Alcohol | Alcohol | NH₃, Al₂O₃, heat | An industrial method for large-scale production. wikipedia.org |
| Gabriel Synthesis | Halogenoalkane | Potassium phthalimide, then H₂NNH₂ or H₃O⁺ | Provides a pure primary amine, avoiding over-alkylation. chemrxiv.orgjeeadv.ac.in |
This table outlines and compares prevalent laboratory and industrial methods for preparing primary amines like butan-1-amine.
Starting from butan-1-amine or other primary amines, a variety of substituted analogues can be prepared.
N-Alkylation: Primary amines can be further alkylated by reaction with alkyl halides to produce secondary and tertiary amines. researchgate.net Controlling the stoichiometry and reaction conditions is crucial to achieve the desired degree of alkylation.
Acylation: Butan-1-amine readily reacts with acylating agents like acid chlorides or anhydrides to form amides. This reaction is a fundamental transformation in organic synthesis. wikipedia.org
Reductive Alkylation (Amination): A primary amine can react with an aldehyde or ketone to form an imine (or Schiff base), which is then reduced in situ to yield a secondary amine. This one-pot procedure is a highly effective method for synthesizing substituted amines. researchgate.net
Michael Addition: Primary amines can act as nucleophiles in a Michael reaction, adding to α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for carbon-nitrogen bond formation and the synthesis of more complex amine structures. nih.gov
These methods allow for the systematic modification of the amine component, enabling the synthesis of a broad spectrum of sulfonic acid amine salts with tailored properties.
Catalytic Synthesis Approaches for Amine-Sulfonic Acid Systems
The formation of molecules containing both amine and sulfonic acid moieties is often achieved through catalytic methods that enable the efficient construction of key chemical bonds, such as carbon-nitrogen (C-N) and sulfur-nitrogen (S-N) bonds. These approaches offer high selectivity and yield under controlled conditions.
Brønsted Acid-Catalyzed Transformations Involving Benzenesulfonic Acid
Benzenesulfonic acid and its derivatives are strong Brønsted acids and can serve as effective catalysts in a variety of organic transformations. nih.govchemcess.comwikipedia.org Their catalytic activity is pivotal in reactions that assemble the carbon skeletons or introduce functionalities necessary for creating complex amine-sulfonic acid systems. For instance, sulfonic acids catalyze reactions like the Pictet-Spengler reaction for synthesizing tetrahydro-β-carbolines and Friedel-Crafts reactions, which are fundamental for building substituted aromatic frameworks. du.eduresearchgate.net While not directly forming the final amine-sulfonic acid product in one step, these catalytic applications are crucial for preparing advanced precursors.
Recent research has focused on developing chiral Brønsted acids based on sulfonic acid scaffolds to control stereoselectivity. nih.gov These catalysts are instrumental in asymmetric synthesis, enabling the production of enantiomerically pure compounds that may contain both amine and sulfonic acid groups.
Table 1: Representative Brønsted Acid-Catalyzed Reactions
| Reaction Type | Catalyst | Substrates | Product Type | Significance | Reference |
|---|---|---|---|---|---|
| Pictet-Spengler Reaction | o-Benzenedisulfonimide | Tryptamine, Aldehydes | Tetrahydro-β-carbolines | Forms complex nitrogen-containing heterocyclic scaffolds. | researchgate.net |
| Esterification | o-Benzenedisulfonimide | Carboxylic Acids, Alcohols | Esters | A fundamental transformation for creating functionalized precursors. | researchgate.net |
| Friedel–Crafts Cyclization | Chiral Sulfonic Acid | Aromatic precursors | Cyclized aromatic compounds | Key step in the asymmetric synthesis of complex molecules. | du.edu |
| Glucose to HMF Conversion | Benzenesulfonic acid-functionalized resin | Glucose | 5-Hydroxymethylfurfural (HMF) | Demonstrates use of solid-supported sulfonic acid catalysts. | nih.gov |
Transition Metal-Catalyzed Amination Reactions
Transition metal catalysis is a cornerstone for the synthesis of arylsulfonamides, which are structures where an amine is directly bonded to a benzenesulfonyl group. Palladium-, copper-, and iron-based catalysts are widely employed for this purpose.
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming C-N bonds. This reaction can be applied to couple amines with aryl sulfonates, providing a direct route to N-arylated amines that can contain a sulfonic acid group. capes.gov.bracs.orgacs.org Recent advancements have expanded this methodology to include less reactive but more accessible phenol (B47542) derivatives like aryl sulfamates as coupling partners. nih.gov
Copper-catalyzed Ullmann-type couplings are also effective for synthesizing diaryl sulfonamides. thieme-connect.com Furthermore, innovative one-pot procedures have been developed that combine the synthesis of a sulfonyl intermediate (e.g., a sulfonyl chloride from a boronic acid or a carboxylic acid) with a subsequent amination step, streamlining the path to the final sulfonamide product. nih.govnih.gov
Table 2: Examples of Transition Metal-Catalyzed Synthesis of Amine-Sulfonyl Architectures
| Catalyst System | Reactant 1 | Reactant 2 | Product | Key Feature | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ / Ligand | Aryl Sulfonate | Amine (e.g., Butan-1-amine) | N-Alkyl Arylamine Sulfonate | Classic Buchwald-Hartwig C-N coupling. | capes.gov.bracs.org |
| Palladacycle / PCyp₂ArXyl2 | Aryl Sulfamate | Alkyl/Aryl Amines | N-Substituted Arylamine | Broad scope amination of versatile aryl sulfamates. | nih.gov |
| CuI / Ligand | Aryl Iodide | Primary Sulfonamide | Diaryl Sulfonamide | Ullmann-Goldberg N-arylation reaction. | thieme-connect.com |
| FeCl₂ | Nitroarene | Sodium Arylsulfinate | N-Arylsulfonamide | Uses readily available nitroarenes as the nitrogen source. | organic-chemistry.org |
| Photoredox/Copper | Aryl Radical Precursor | Amine, SO₂ Source | Sulfonamide | Direct three-component synthesis via SO₂ insertion. | acs.org |
Organocatalytic Methods for C-N Bond Formation
Organocatalysis offers a metal-free alternative for constructing amine-sulfonic acid systems, often providing high levels of stereoselectivity. These reactions utilize small organic molecules as catalysts to promote C-N bond formation under mild conditions.
A significant achievement in this area is the development of organocatalytic methods for the asymmetric synthesis of complex molecules containing sulfonamide groups. For example, bifunctional organocatalysts have been used for the atroposelective cleavage of C-N bonds in N-sulfonyl biaryl lactams to produce axially chiral biaryl amino acids. bohrium.comspringernature.comnih.gov This strategy demonstrates the precise control achievable with organocatalysis in manipulating complex amide structures. Other approaches involve the phase-transfer catalyzed asymmetric alkylation of sulfonimidamides, which are aza-analogues of sulfonamides, to create chiral sulfur centers. morressier.com These methods highlight the potential of organocatalysis to generate structurally diverse and enantiomerically enriched building blocks.
Table 3: Selected Organocatalytic Approaches to Amine-Sulfonyl Systems
| Catalyst Type | Reaction | Substrates | Product Feature | Significance | Reference |
|---|---|---|---|---|---|
| Bifunctional Amine-Thiourea | Asymmetric C-N Bond Cleavage | N-sulfonyl biaryl lactam, Alcohol | Axially Chiral Biaryl Amino Acid | Direct asymmetric activation of stable amide bonds. | bohrium.comspringernature.com |
| Phase-Transfer Catalyst | Asymmetric Alkylation | Sulfonimidamide, Alkyl Halide | Enantioenriched Sulfonimidamide | Creates chirality at the sulfur atom. | morressier.com |
| Organocatalyst (e.g., MTBD) | Ring-Opening Polymerization | Bis(N-sulfonyl aziridine), Dithiol | Linear Polysulfonamides | Metal-free synthesis of well-defined polymers. | acs.org |
Multicomponent Reaction Strategies Incorporating Benzenesulfonic Acid and Butan-1-amine Frameworks
Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a single product, are highly efficient for rapidly generating molecular diversity. The Ugi four-component reaction (Ugi-4CR) is a prominent example, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.orgorganic-chemistry.org
Adapting MCRs to include benzenesulfonic acid or butan-1-amine frameworks offers a powerful strategy for synthesizing complex libraries of compounds. While the direct use of strong sulfonic acids as the acidic component in a classic Ugi reaction can be challenging, variations have been developed. For instance, sulfonamides can sometimes act as the amine component in Ugi-type reactions. researchgate.net More broadly, the principles of MCRs can be applied by using building blocks that already contain the desired sulfonic acid or amine moieties. A conceptual example would be using a sulfonated aldehyde or a carboxylic acid containing a butan-1-amine-derived group in an Ugi reaction to build complex structures incorporating these functionalities. rug.nl
Table 4: Conceptual Ugi-Type Reaction Incorporating Target Frameworks
| Component 1 (Aldehyde) | Component 2 (Amine) | Component 3 (Acid) | Component 4 (Isocyanide) | Potential Product Feature | Reference |
|---|---|---|---|---|---|
| Benzaldehyde | Butan-1-amine | 4-Sulfobenzoic acid | tert-Butyl isocyanide | Product contains both butan-1-amine and benzenesulfonic acid frameworks. | wikipedia.orgnih.gov |
| 4-Formylbenzenesulfonic acid | Butan-1-amine | Acetic Acid | tert-Butyl isocyanide | Product contains both butan-1-amine and benzenesulfonic acid frameworks. | wikipedia.orgrug.nl |
Polymerization Approaches Involving Benzenesulfonic Acid and Butan-1-amine Moieties
Polymers containing both sulfonic acid and amine groups are of significant interest for applications such as ion-exchange membranes, polyelectrolytes, and specialty materials. The synthesis of these polymers can be achieved through several routes.
One common method is the polymerization or copolymerization of monomers that already bear a sulfonic acid group, such as styrene (B11656) sulfonic acid or 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS). nih.govgoogle.com The resulting sulfonated polymer can then be functionalized with amine groups, or the polymerization can be conducted with a comonomer containing an amine functionality. researchgate.netnih.gov Another approach involves the post-polymerization sulfonation of a pre-formed polymer, followed by amination. However, controlling the degree and location of sulfonation can be difficult with this method. researchgate.netresearchgate.net
More advanced strategies include the polycondensation of monomers specifically designed to contain both amine and sulfonic acid groups. For example, sulfonated diamines can be reacted with dianhydrides to form sulfonated polyimides, which are high-performance polymers with excellent thermal stability and proton conductivity. acs.orgacs.org
Table 5: Polymerization Methods for Amine-Sulfonic Acid Materials
| Polymerization Method | Monomers | Resulting Polymer | Key Feature | Reference |
|---|---|---|---|---|
| Radical Polymerization | Acrylamide, Styrene Sodium Sulfonate | Poly(acrylamide-co-styrene sodium sulfonate) | Water-insoluble resin with both amide and sulfonic acid groups. | researchgate.net |
| Atom Transfer Radical Polymerization (ATRP) | p-Phenyl styrenesulfonate (protected), Styrene | Polystyrene-co-poly(styrene sulfonic acid) | Controlled polymerization followed by deprotection to yield sulfonic acid groups. | nih.gov |
| Polycondensation | Sulfonated Diamine (ODADS), Dianhydride (NTDA), Diamine (BAPP) | Sulfonated Polyimide (sPI) | High-performance polymer with tunable properties for membrane applications. | acs.orgacs.org |
| In-situ Chemical Polymerization | Aniline, Poly(styrene sulfonic acid) membrane | PANI-PSS Composite Membrane | Modification of an existing sulfonated polymer with a conductive amine polymer. | nih.gov |
Spectroscopic and Structural Characterization of Benzenesulfonic Acid;butan 1 Amine Adducts and Derivatives
Advanced Spectroscopic Elucidation Techniques
The elucidation of the structure of the benzenesulfonic acid;butan-1-amine adduct is achieved through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (FT-IR and Raman), and Mass Spectrometry (MS). Each technique provides unique and complementary information regarding the molecular framework and bonding environment.
NMR spectroscopy is a cornerstone for determining the detailed structure of the n-butylammonium benzenesulfonate (B1194179) salt in solution. Analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra allows for the unambiguous assignment of all proton and carbon signals and confirms the proton transfer from the acid to the base.
In the ¹H NMR spectrum of the adduct, characteristic signals for both the benzenesulfonate anion and the n-butylammonium cation are observed. The aromatic region of the spectrum displays signals corresponding to the protons of the benzene (B151609) ring. Typically, these appear as multiplets in the range of δ 7.4-7.9 ppm.
The signals for the butylammonium (B8472290) cation are shifted downfield compared to neutral butan-1-amine due to the deshielding effect of the positively charged -NH₃⁺ group. The protons on the carbon adjacent to the nitrogen (α-protons) are most affected, appearing as a triplet around δ 3.0 ppm. The subsequent methylene (B1212753) groups (β, γ) show progressively smaller downfield shifts, appearing as multiplets around δ 1.6-1.7 ppm and δ 1.3-1.4 ppm, respectively. The terminal methyl group (δ) appears as a triplet at approximately δ 0.9 ppm. The protons of the ammonium (B1175870) group (-NH₃⁺) may appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for n-Butylammonium Benzenesulfonate
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic H (ortho, meta, para) | 7.4 - 7.9 | Multiplet |
| -CH ₂-NH₃⁺ (α) | ~ 3.0 | Triplet |
| -CH ₂-CH₂-NH₃⁺ (β) | ~ 1.6 - 1.7 | Multiplet |
| -CH₃-CH ₂-CH₂- (γ) | ~ 1.3 - 1.4 | Multiplet |
| -CH ₃ (δ) | ~ 0.9 | Triplet |
The ¹³C NMR spectrum provides further confirmation of the adduct's structure. The benzenesulfonate portion exhibits signals for the six aromatic carbons. The carbon atom directly attached to the sulfonate group (ipso-carbon) is typically found around δ 140-145 ppm, while the other aromatic carbons resonate in the δ 125-135 ppm range. nih.gov
For the n-butylammonium cation, the carbon atom bonded to the nitrogen (Cα) is significantly deshielded and appears around δ 40-45 ppm. The other carbons of the butyl chain (Cβ, Cγ, Cδ) appear at progressively higher fields (lower chemical shifts).
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for n-Butylammonium Benzenesulfonate
| Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C (ipso) | ~ 140 - 145 |
| Aromatic C (ortho, meta, para) | ~ 125 - 135 |
| C H₂-NH₃⁺ (α) | ~ 40 - 45 |
| -C H₂-CH₂-NH₃⁺ (β) | ~ 25 - 30 |
| -CH₃-C H₂-CH₂- (γ) | ~ 19 - 22 |
Two-dimensional (2D) NMR experiments are instrumental in confirming the assignments made from 1D spectra. sdsu.eduyoutube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For the n-butylammonium cation, cross-peaks would be observed between the α-protons and β-protons, the β-protons and γ-protons, and the γ-protons and δ-protons, confirming the connectivity of the butyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). youtube.com Each proton signal from the butyl chain would show a cross-peak with its corresponding carbon signal, allowing for definitive assignment of both the ¹H and ¹³C resonances of the alkyl group. Similarly, the aromatic protons would correlate with their respective carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bonds) ¹H-¹³C correlations. youtube.com For instance, the α-protons of the butylammonium cation would show correlations to both the β-carbon and γ-carbon. The aromatic protons would show correlations to adjacent and more distant carbons within the benzene ring, helping to assign the specific positions (ortho, meta, para) on the ring.
Vibrational spectroscopy is highly effective for identifying functional groups and probing the strong ionic and hydrogen bonding interactions within the n-butylammonium benzenesulfonate salt. sapub.org
The formation of the salt is unequivocally confirmed by the disappearance of the characteristic broad O-H stretching band of the sulfonic acid group (typically found above 3000 cm⁻¹) and the S-OH stretching bands in the FT-IR and Raman spectra. nih.gov Concurrently, new, strong, and broad absorption bands appear in the region of 3200-2800 cm⁻¹, which are characteristic of the N-H stretching vibrations of the primary ammonium group (-NH₃⁺).
The symmetric and asymmetric stretching vibrations of the sulfonate group (SO₃⁻) give rise to strong bands in the FT-IR spectrum, typically located around 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹, respectively. The presence of extensive hydrogen bonding between the ammonium protons and the sulfonate oxygen atoms can lead to broadening and slight shifts in these bands. nih.govmdpi.com
Table 3: Key Vibrational Frequencies (cm⁻¹) for n-Butylammonium Benzenesulfonate
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Comments |
|---|---|---|
| N-H Stretch (-NH₃⁺) | 3200 - 2800 | Strong, broad; indicates salt formation and H-bonding |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium to weak |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium to strong |
| N-H Bend (-NH₃⁺) | ~ 1600 - 1500 | Strong to medium, broad |
| C=C Stretch (Aromatic Ring) | ~ 1600, 1475 | Medium |
| S=O Asymmetric Stretch (SO₃⁻) | 1250 - 1120 | Strong |
Raman spectroscopy complements FT-IR, particularly for the symmetric vibrations of the non-polar S=O bonds and the C-S bond, which often give strong Raman signals. nih.gov The study of band shifts in different solvents can provide further insight into the nature and strength of the hydrogen bonding interactions. nih.gov
Mass spectrometry of the n-butylammonium benzenesulfonate salt, typically using electrospray ionization (ESI), would not show a molecular ion for the intact salt. Instead, the spectrum would display ions corresponding to the individual components: the benzenesulfonate anion at m/z 157 and the protonated butan-1-amine (n-butylammonium cation) at m/z 74.
Analysis using techniques that involve thermal vaporization, such as electron ionization (EI), would lead to the dissociation of the salt into its neutral acid and base components prior to ionization. The resulting mass spectra would therefore show the fragmentation patterns of benzenesulfonic acid and butan-1-amine separately.
Benzenesulfonic Acid Fragmentation: The molecular ion at m/z 158 would be expected. Key fragments would arise from the loss of a hydroxyl radical (m/z 141), loss of SO₂ (m/z 94, corresponding to a phenol-like radical cation), and the phenyl cation (m/z 77).
Butan-1-amine Fragmentation: The molecular ion appears at m/z 73. nist.gov The most characteristic fragmentation pathway for primary amines is α-cleavage (cleavage of the Cα-Cβ bond), which results in the loss of a propyl radical to form a highly stable iminium ion at m/z 30 ([CH₂=NH₂]⁺). libretexts.org This is typically the base peak in the spectrum of 1-butanamine.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
X-ray Crystallographic Analysis for Solid-State Structure Determination
X-ray crystallography provides definitive proof of structure by mapping the precise atomic positions in the solid state. This technique would not only confirm the ionic nature of the adduct but also reveal detailed information about its three-dimensional arrangement, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for butylammonium benzenesulfonate is not publicly available, the expected findings can be inferred from the known structures of related organic salts. researchgate.netscispace.com
Crystal Data and Unit Cell Parameters
Single crystals of this compound suitable for X-ray diffraction would be grown, likely by slow evaporation from a suitable solvent. The analysis would yield specific unit cell parameters that define the fundamental repeating unit of the crystal lattice. These parameters include the lengths of the cell axes (a, b, c) and the angles between them (α, β, γ), as well as the crystal system and space group.
Table 2: Representative Crystal Data Headings for Analysis
| Parameter | Description |
| Empirical Formula | C₁₀H₁₇NO₃S |
| Formula Weight | 231.31 g/mol |
| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |
| Space Group | To be determined (e.g., P2₁/c) |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) ** | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) ** | To be determined |
| Z | To be determined (number of formula units per unit cell) |
Molecular Conformation and Intermolecular Interactions (e.g., Hydrogen Bonding Networks)
The crystal structure would detail the conformation of both the butylammonium cation and the benzenesulfonate anion. The butyl chain of the cation is flexible and can adopt various conformations. The key structural feature would be the ionic interaction between the positively charged ammonium group (-NH₃⁺) of the cation and the negatively charged sulfonate group (-SO₃⁻) of the anion.
Packing Motifs and Crystal Engineering
The arrangement of ions in the crystal lattice, or packing motif, is governed by the drive to maximize favorable interactions. In the case of butylammonium benzenesulfonate, a common motif would involve the formation of alternating layers. One layer would be composed of the polar, hydrophilic ammonium and sulfonate groups, extensively linked by hydrogen bonds. The other layer would consist of the non-polar, hydrophobic groups: the phenyl rings of the benzenesulfonate and the butyl chains of the ammonium cation.
The aromatic phenyl rings may engage in π-π stacking interactions, further stabilizing the structure. The aliphatic butyl chains would pack in the hydrophobic layers, likely through van der Waals forces. Understanding these packing motifs is a fundamental aspect of crystal engineering, where the goal is to predict and control the assembly of molecules into desired crystalline architectures.
Elemental Analysis and Chromatographic Purity Assessment (e.g., HPLC)
Elemental analysis provides a fundamental confirmation of the compound's empirical formula by quantifying the mass percentages of its constituent elements. For this compound (C₁₀H₁₇NO₃S), the theoretical elemental composition can be calculated and compared against experimental values obtained from combustion analysis.
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | % Composition |
| Carbon | C | 12.011 | 51.92% |
| Hydrogen | H | 1.008 | 7.41% |
| Nitrogen | N | 14.007 | 6.05% |
| Oxygen | O | 15.999 | 20.75% |
| Sulfur | S | 32.06 | 13.86% |
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of the adduct. Given its ionic nature, an ion-pair reversed-phase HPLC method would be highly effective. nih.gov This method involves adding an ion-pairing reagent to the mobile phase, which forms a neutral complex with the ionic analyte, allowing it to be retained and separated on a non-polar stationary phase (like C18).
A typical analysis would involve dissolving the sample in a suitable solvent and injecting it into the HPLC system. A gradient elution using a mixture of an aqueous buffer (containing the ion-pairing agent) and an organic solvent (like acetonitrile) would separate the butylammonium benzenesulfonate from any unreacted starting materials (benzenesulfonic acid, butan-1-amine) or other impurities. Detection is commonly achieved using a UV detector, set to a wavelength where the benzene ring of the benzenesulfonate anion absorbs strongly (e.g., ~220 nm). waters.com The purity is determined by comparing the peak area of the main component to the total area of all observed peaks.
Computational and Theoretical Studies of Benzenesulfonic Acid;butan 1 Amine Systems
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are instrumental in elucidating the intrinsic properties of the benzenesulfonic acid;butan-1-amine system. These calculations can predict the geometry, electronic distribution, and energetic stability of the interacting molecules.
Density Functional Theory (DFT) is a widely used computational method for predicting the equilibrium geometry of molecular systems. For the this compound adduct, DFT calculations can determine the most stable arrangement of the two molecules. This involves optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy structure.
The calculations would typically show the transfer of the acidic proton from the sulfonic acid group (-SO₃H) to the nitrogen atom of the butan-1-amine, forming a butylammonium (B8472290) cation and a benzenesulfonate (B1194179) anion. The optimized geometry would reveal the formation of a strong N-H···O hydrogen bond between the newly formed ammonium (B1175870) group and an oxygen atom of the sulfonate group. The strength and length of this hydrogen bond are key indicators of the stability of the resulting ion pair. DFT calculations can also provide the vibrational frequencies of the adduct, which can be compared with experimental infrared (IR) and Raman spectroscopy data to validate the computed structure.
Table 1: Illustrative DFT-Calculated Geometric Parameters for a Sulfonic Acid-Amine Adduct
| Parameter | Value |
| N-H Bond Length (Å) | 1.03 |
| H···O Bond Length (Å) | 1.75 |
| N···O Distance (Å) | 2.78 |
| N-H···O Bond Angle (°) | 175 |
Note: This table is illustrative and represents typical values for such an adduct. The exact values would be obtained from a specific DFT calculation.
Frontier Molecular Orbital (FMO) theory provides insights into the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the chemical stability of a molecule.
In the context of the benzenesulfonic acid and butan-1-amine interaction, the HOMO of the butan-1-amine (located on the nitrogen lone pair) and the LUMO of the benzenesulfonic acid (associated with the acidic proton and the S-O bonds) are of primary interest. A small energy gap between the amine's HOMO and the acid's LUMO would indicate a favorable interaction, leading to proton transfer. For the resulting ion pair, a large HOMO-LUMO gap would signify its relative kinetic stability.
Table 2: Illustrative FMO Energies for Benzenesulfonic Acid and Butan-1-amine
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Benzenesulfonic Acid | -8.5 | -1.2 | 7.3 |
| Butan-1-amine | -6.1 | 1.5 | 7.6 |
Note: These are representative values. The actual energies depend on the level of theory and basis set used in the calculation.
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of donor-acceptor interactions within a molecule or a molecular complex. nih.govacs.org For the this compound adduct, NBO analysis can quantify the extent of charge transfer from the amine to the acid upon proton transfer.
NBO analysis can identify the key orbital interactions that stabilize the adduct. The primary interaction is the donation of electron density from the lone pair of the nitrogen atom of butan-1-amine to the antibonding orbital of the O-H bond in benzenesulfonic acid, which ultimately leads to the cleavage of the O-H bond and the formation of the N-H bond. In the resulting ion pair, NBO analysis can reveal the strength of the hydrogen bonds by calculating the second-order perturbation theory energy of interaction between the lone pair orbitals on the sulfonate oxygen atoms (donors) and the antibonding orbitals of the N-H bonds of the butylammonium cation (acceptors).
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution in a molecule. mdpi.com These maps are useful for predicting the sites of electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red) indicate an excess of electron density and are prone to attack by electrophiles, while regions of positive potential (typically colored blue) indicate a deficiency of electron density and are susceptible to attack by nucleophiles. nih.govresearchgate.net
For benzenesulfonic acid, the MEP map would show a highly positive potential around the acidic hydrogen of the sulfonic acid group, indicating its high acidity. The region around the oxygen atoms would exhibit a negative potential. For butan-1-amine, a region of strong negative potential would be localized on the nitrogen atom due to its lone pair of electrons. The interaction between the positive region of the acid and the negative region of the amine visually represents the driving force for the proton transfer reaction. In the resulting ion pair, the MEP map would show the positive charge distributed over the butylammonium group and the negative charge delocalized over the sulfonate group.
Molecular Dynamics Simulations for Adduct Behavior in Solution
While quantum chemical calculations provide insights into the properties of the isolated adduct, molecular dynamics (MD) simulations can be used to study its behavior in a solvent environment. core.ac.uk MD simulations model the motion of atoms and molecules over time, allowing for the investigation of dynamic processes such as solvation, ion pairing, and diffusion. nih.gov
For the this compound adduct dissolved in a solvent like water, MD simulations can reveal the structure and stability of the solvated ion pair. The simulations can show how water molecules arrange themselves around the butylammonium cation and the benzenesulfonate anion, forming hydration shells. The strength and dynamics of the hydrogen bonds between the ions and the surrounding water molecules can be analyzed.
MD simulations can also be used to calculate the potential of mean force (PMF) for the ion pair. The PMF describes the free energy profile as a function of the distance between the cation and the anion. This can reveal whether the ions exist as a tight contact ion pair, a solvent-separated ion pair, or as free ions in solution. acs.orgosti.govelsevierpure.com
Prediction of Reactivity and Reaction Pathways via Computational Methods
Computational methods can be employed to predict the reactivity of the this compound system and to explore potential reaction pathways. For instance, the proton transfer from the acid to the amine can be modeled as a chemical reaction. researchgate.net
By calculating the potential energy surface for the proton transfer process, a transition state can be located. The energy barrier for the proton transfer can then be calculated, providing an estimate of the reaction rate. researchgate.net Computational studies on similar systems, such as proton transfer in sulfonic acid-containing polymers like Nafion, have shown that the presence of solvent molecules like water can significantly lower the energy barrier for proton transfer by forming a "proton wire". nih.gov
Furthermore, computational methods can be used to explore other potential reactions of the adduct. For example, the reactivity of the benzenesulfonate anion or the butylammonium cation in subsequent reactions can be investigated by analyzing their FMOs and MEPs.
Crystal Structure Prediction and Lattice Energy Calculations for Adducts
The formation of an adduct between benzenesulfonic acid and butan-1-amine results in an organic salt, a product of a classic acid-base neutralization reaction. The prediction of the three-dimensional arrangement of ions in the crystalline lattice of this adduct, and the calculation of the energy associated with this lattice, are complex yet crucial undertakings in computational chemistry and materials science. These computational studies provide profound insights into the stability, polymorphism, and physicochemical properties of the solid state of the this compound salt.
Crystal structure prediction (CSP) for organic salts like the this compound adduct is a multi-step process that aims to identify the most thermodynamically stable crystal packing arrangements, known as polymorphs. researchgate.net The process generally begins with the generation of a vast number of potential crystal structures, often on the order of thousands to millions. rsc.org This is typically achieved through computational algorithms that explore the potential energy surface of the system, considering various possible spatial orientations and conformations of the benzenesulfonate and butylammonium ions.
A variety of computational methods can be employed for CSP. These range from methods based on empirical force fields to more accurate, but computationally intensive, quantum mechanical approaches such as Density Functional Theory (DFT). researchgate.net In recent years, machine learning techniques have also emerged as a powerful tool to accelerate the screening of generated structures by predicting properties like volume and enthalpy, thereby identifying the most promising candidates for more rigorous calculations. arxiv.org For organic acid-base adducts, a critical consideration is the position of the proton, which determines whether the crystalline form is a salt or a cocrystal. chemrxiv.orgacs.org In the case of the strong acid benzenesulfonic acid and the basic butan-1-amine, a salt formation with proton transfer is expected.
Once a set of plausible crystal structures is generated, the next step involves ranking them based on their relative lattice energies. The lattice energy is a measure of the cohesive forces holding the ions together in the crystal lattice and is defined as the energy released when one mole of the crystalline compound is formed from its constituent gaseous ions. wikipedia.org A more negative lattice energy generally corresponds to a more stable crystal structure. wikipedia.org The calculation of lattice energy for organic salts is complex due to the interplay of various intermolecular forces, including electrostatic interactions, van der Waals forces, and hydrogen bonding.
The lattice energy can be estimated using theoretical models such as the Born-Landé or Born-Mayer equations, or more sophisticatedly, through quantum chemical calculations. wikipedia.org For complex organic salts, a common approach is to use a distributed multipole analysis to accurately model the electrostatic interactions between the ions. ucl.ac.uk The Born-Haber cycle is a thermochemical cycle that can be used to determine the lattice energy indirectly from experimentally determined enthalpy changes of related processes, such as the enthalpy of formation, ionization energy, and electron affinity. libretexts.org
The following interactive table outlines the key factors that influence the lattice energy of an ionic compound such as the this compound adduct.
| Factor | Description | Impact on Lattice Energy |
| Ionic Charge | The magnitude of the electrical charge on the cation (butylammonium) and anion (benzenesulfonate). | Increases with increasing charge magnitude. |
| Ionic Radii | The size of the constituent ions. | Decreases as the ionic radii increase. |
| Crystal Packing Efficiency | How closely the ions are packed in the crystal lattice. | Increases with more efficient packing. |
| Polarization Effects | The distortion of the electron cloud of an ion due to the electric field of neighboring ions. | Can significantly contribute to the overall lattice energy, especially for large, polarizable ions. wikipedia.org |
It is important to note that the experimentally observed crystal structure is not always the one with the lowest calculated lattice energy. researchgate.net Kinetic factors during crystallization can lead to the formation of metastable polymorphs. researchgate.net Therefore, a comprehensive CSP study often results in a crystal energy landscape, which plots the relative energies of a range of predicted structures. This landscape provides a more complete picture of the potential solid forms of the this compound adduct. researchgate.net The results of such computational studies are invaluable in understanding and predicting the solid-state behavior of this organic salt, which is essential for its application in various fields.
Mechanistic Investigations of Reactions Involving Benzenesulfonic Acid;butan 1 Amine or Its Constituent Moieties
Elucidation of Adduct Formation Mechanisms and Thermodynamics
Benzenesulfonic acid is a strong acid with a pKa of approximately -2.8, indicating that it readily donates a proton. acs.org Butan-1-amine, a primary amine, is a moderately weak base. The formation of the adduct, benzenesulfonic acid;butan-1-amine, is a classic acid-base neutralization reaction. The lone pair of electrons on the nitrogen atom of butan-1-amine acts as a proton acceptor, while the sulfonic acid group of benzenesulfonic acid is the proton donor. This proton transfer results in the formation of a salt, butylammonium (B8472290) benzenesulfonate (B1194179).
The reaction can be represented as: C₆H₅SO₃H + CH₃(CH₂)₃NH₂ ⇌ C₆H₅SO₃⁻ + CH₃(CH₂)₃NH₃⁺
Table 1: Physicochemical Properties of Constituent Moieties
| Compound | Formula | Molar Mass ( g/mol ) | pKa | Physical State at STP |
| Benzenesulfonic acid | C₆H₆O₃S | 158.18 | -2.8 acs.org | Colorless crystalline solid wikipedia.org |
| Butan-1-amine | C₄H₁₁N | 73.14 | 10.6 | Colorless liquid nih.gov |
This table presents general properties of the individual components that form the adduct.
Mechanistic Studies of Catalytic Processes
Brønsted Acid-Catalyzed Reaction Pathways
Benzenesulfonic acid is an effective Brønsted acid catalyst in a variety of organic reactions. Its catalytic activity stems from its ability to protonate substrates, thereby activating them towards nucleophilic attack. In reactions involving butan-1-amine, the amine itself can be protonated by benzenesulfonic acid, forming the butylammonium ion. This protonation can influence the amine's nucleophilicity and its role in subsequent reaction steps.
A general mechanism for Brønsted acid catalysis involves the following steps:
Protonation of the substrate: The acid catalyst protonates a functional group on one of the reactants, making it more electrophilic.
Nucleophilic attack: A nucleophile attacks the activated substrate.
Deprotonation: The catalyst is regenerated by the removal of a proton from the intermediate.
In the context of reactions involving benzenesulfonic acid and an amine, the acid can catalyze reactions such as the addition of the amine to a carbonyl compound. The acid would protonate the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating the attack by the amine.
Transition Metal-Mediated C-N Bond Activation Mechanisms
The activation of the carbon-nitrogen (C-N) bond in amines is a challenging but synthetically valuable transformation. While direct involvement of benzenesulfonic acid in C-N bond activation is not typical, butan-1-amine can undergo C-N bond activation mediated by transition metal catalysts. These reactions often lead to the formation of new C-C or C-heteroatom bonds.
Mechanisms for transition metal-mediated C-N bond activation can be broadly categorized into:
Oxidative Addition: A low-valent metal center inserts into the C-N bond, leading to an increase in the metal's oxidation state.
β-Nitrogen Elimination: A metal-hydride species can react with an amine to form a metal-amido intermediate, which can then undergo β-elimination to cleave the C-N bond.
Directed C-H Activation followed by C-N Cleavage: A directing group on the amine coordinates to the metal center, facilitating the cleavage of a nearby C-H bond, which can be followed by C-N bond cleavage.
While specific studies on butan-1-amine are limited, the principles of these mechanisms are applicable. For instance, palladium-catalyzed reactions have been shown to be effective for the functionalization of saturated amines. nih.gov
Amide Bond Formation Mechanisms from Carboxylic Acids and Amines
The formation of an amide bond from a carboxylic acid and an amine is a fundamental reaction in organic synthesis. The direct reaction is often slow and requires high temperatures. Benzenesulfonic acid can act as a catalyst in this process.
The mechanism of acid-catalyzed amidation generally proceeds as follows:
Protonation of the carboxylic acid: The carbonyl oxygen of the carboxylic acid is protonated by benzenesulfonic acid, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic attack by the amine: Butan-1-amine attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
Proton transfer: A proton is transferred from the nitrogen to one of the oxygen atoms.
Dehydration: The intermediate eliminates a molecule of water, which is a good leaving group after being protonated, to form the amide.
Computational studies on similar systems have shown that the rate-determining step can be the C-N bond formation or the subsequent dehydration step, depending on the specific reactants and conditions. nih.gov
Table 2: General Mechanisms for Catalytic Processes
| Catalytic Process | Key Mechanistic Steps | Role of Benzenesulfonic Acid | Role of Butan-1-amine |
| Brønsted Acid Catalysis | Protonation, Nucleophilic Attack, Deprotonation | Proton donor (catalyst) | Nucleophile or substrate |
| Transition Metal-Mediated C-N Bond Activation | Oxidative Addition, β-Elimination, Directed C-H Activation | Not directly involved | Substrate for C-N cleavage |
| Amide Bond Formation | Carbonyl Protonation, Nucleophilic Attack, Dehydration | Proton donor (catalyst) | Nucleophile |
This table summarizes the general mechanistic pathways discussed.
Kinetic Analysis of Reactions and Determination of Rate-Determining Steps
Kinetic analysis is a powerful tool for elucidating reaction mechanisms by providing information about the rate-determining step. For reactions involving benzenesulfonic acid and butan-1-amine, the reaction rates would be dependent on the concentrations of the reactants and the catalyst.
For a Brønsted acid-catalyzed reaction, the rate law can often provide insight into whether the proton transfer step is rate-determining. For instance, in the acid-catalyzed hydrolysis of amides, the rate is often proportional to the concentration of the protonated amide. masterorganicchemistry.com
In the context of amide formation from a carboxylic acid and butan-1-amine catalyzed by benzenesulfonic acid, kinetic studies could involve monitoring the disappearance of reactants or the appearance of the product over time under various concentrations of the acid, carboxylic acid, and amine. Such studies would help in establishing the order of the reaction with respect to each component and in identifying the rate-determining step. For example, if the reaction is found to be first order in both the carboxylic acid and the amine, and also dependent on the concentration of the acid catalyst, it would support the proposed mechanism involving the protonation of the carboxylic acid prior to the nucleophilic attack by the amine.
Isotope Effects and Intermediate Characterization in Reaction Pathways
Isotope labeling studies are invaluable for probing reaction mechanisms. The use of isotopes, such as deuterium (B1214612) (D), can help in identifying bond-breaking and bond-forming steps in the rate-determining part of a reaction.
A primary kinetic isotope effect (KIE) is observed when a bond to the isotope is broken in the rate-determining step. For example, if the deprotonation of the tetrahedral intermediate in the amide formation were the rate-determining step, replacing the N-H proton of butan-1-amine with deuterium would be expected to slow down the reaction, leading to a kH/kD > 1. Conversely, the absence of a significant KIE would suggest that this step is not rate-limiting.
Secondary kinetic isotope effects can also provide information about changes in hybridization at a particular atom during the reaction.
Intermediate characterization is another crucial aspect of mechanistic studies. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) can be used to detect and characterize transient intermediates. For instance, in the reaction of benzenesulfonic acid with butan-1-amine, NMR spectroscopy could be used to observe the formation of the butylammonium benzenesulfonate salt. In more complex reactions, advanced techniques may be required to characterize short-lived intermediates.
While specific isotope effect studies and intermediate characterizations for reactions directly involving "this compound" are not widely reported, the principles and techniques are broadly applicable to understanding the mechanistic details of reactions involving its constituent parts.
Future Research Directions and Emerging Paradigms
Exploration of Undiscovered Adduct Structures and Reactivity Profiles
While the equimolar (1:1) adduct of benzenesulfonic acid and butan-1-amine is well-established, the existence of alternative stoichiometries and more intricate adduct structures presents a fertile ground for discovery. acs.org Future investigations will likely concentrate on the formation of non-stoichiometric adducts or higher-order molecular assemblies under diverse experimental conditions, such as elevated pressures or within specific solvent environments. A thorough understanding of the reactivity profiles of these yet-to-be-discovered structures could pave the way for new catalytic or material applications. libretexts.orgmasterorganicchemistry.com For example, factors that stabilize the conjugate base, such as charge delocalization and inductive effects, are known to influence the strength of the acid and, consequently, the nature of the resulting adduct. libretexts.orgmasterorganicchemistry.com Computational modeling stands as a powerful tool to predict the stability and electronic characteristics of hypothetical adducts, thereby directing experimental efforts toward their synthesis and characterization. rsc.org
Development of Advanced In Situ Characterization Techniques for Reaction Monitoring
The dynamic equilibrium and kinetics of the interaction between benzenesulfonic acid and butan-1-amine call for the evolution of sophisticated analytical methods for real-time observation. spectroscopyonline.com While conventional analytical techniques yield valuable data on reaction endpoints, in situ characterization offers a direct view into the mechanistic pathways as they unfold. acs.orgresearchgate.net Future research is expected to increasingly adopt Process Analytical Technology (PAT) tools. mt.comrsc.orgnih.gov Spectroscopic methods such as in situ Fourier Transform Infrared (FTIR), Raman, and Near-Infrared (NIR) spectroscopy, when combined with chemometric analysis, can track the concentrations of reactants, intermediates, and products in real time. spectroscopyonline.comamericanpharmaceuticalreview.comresearchgate.net This approach provides critical kinetic and thermodynamic data, fostering a more detailed understanding of the reaction dynamics and facilitating superior process control and optimization. mt.comnih.gov Such techniques are crucial when reactions involve transient or unstable intermediates that would be altered by traditional sampling methods. spectroscopyonline.com
Integration of Machine Learning and Artificial Intelligence in Predictive Studies
Potential Applications of AI/ML in Compound Research
| Research Area | AI/ML Application | Potential Impact |
|---|---|---|
| Property Prediction | Training models on existing data to predict physical and chemical properties of new adducts. dntb.gov.uaacs.org | Accelerated screening of candidate compounds without initial synthesis. |
| Structure Discovery | Generating novel molecular structures with desired functionalities using generative models. youtube.com | Efficient exploration of chemical space for new materials and catalysts. researchgate.net |
| Reactivity Mapping | Predicting chemical compatibility and reaction outcomes between different organic materials. nih.gov | Guidance in designing stable formulations and avoiding unwanted side reactions. |
| Process Optimization | Developing models to optimize reaction conditions (temperature, concentration) for higher yield and purity. | Reduced development time and more efficient chemical manufacturing. |
Sustainable Synthesis Routes and Biorenewable Feedstock Utilization
Amid growing environmental concerns, the creation of sustainable synthesis pathways for benzenesulfonic acid and butan-1-amine is a paramount research objective. Current industrial manufacturing often depends on petrochemical feedstocks and can produce considerable waste. google.com Future research will increasingly target the development of "greener" synthetic methods, including those that leverage biorenewable feedstocks. For example, lignin, a major component of plant biomass, is being explored as a potential renewable source for aromatic compounds like benzenesulfonic acid. Concurrently, research into the biocatalytic production of amines such as butan-1-amine from renewable resources is an expanding field of study. wikipedia.org The ultimate aim is to establish economically feasible and environmentally friendly processes that diminish the carbon footprint tied to the production of this vital chemical adduct.
Comparison of Synthesis Feedstocks
| Compound | Conventional Feedstock | Potential Biorenewable Feedstock | Associated Benefit |
|---|---|---|---|
| Benzenesulfonic Acid | Benzene (B151609) (from petroleum) google.com | Lignin, other plant-derived aromatics | Reduced reliance on fossil fuels, utilization of waste biomass. |
| Butan-1-amine | Butanol (from petroleum) and Ammonia (B1221849) wikipedia.org | Bio-butanol from fermentation, amino acids | Lower carbon footprint, potential for biodegradability. |
Multidisciplinary Research at the Interface of Chemistry and Materials Science
The distinct properties of the benzenesulfonic acid;butan-1-amine adduct position it as a compelling component for applications that merge chemistry and materials science. nih.govmdpi.comuq.edu.au Future research is expected to delve into the integration of this compound into advanced materials, including polymers, coatings, and nanocomposites. nih.govacs.org For instance, its ionic character could be harnessed to formulate antistatic agents or to alter the surface characteristics of various materials. nih.gov The functionalization of materials like graphene oxide with sulfonic acid and amine groups has been shown to create new potentials for applications such as drug delivery. nih.gov Collaborative ventures among chemists, materials scientists, and engineers will be crucial to unlock the full potential of this adduct in the realm of advanced materials. Such interdisciplinary work could culminate in the creation of "smart" materials that exhibit responsive behaviors to external stimuli or materials with superior mechanical, thermal, or electronic properties. nih.govmdpi.com
Q & A
Q. Methodological Guidance
- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact (LD₅₀ in rats: 890 µL/kg for benzenesulfonic acid) .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., SO₃ gas during sulfonation) .
- Waste disposal : Neutralize acidic waste with bicarbonate before disposal to prevent environmental contamination .
How can conflicting data on benzenesulfonic acid’s environmental persistence be addressed in ecological studies?
Advanced Research Question
While benzenesulfonic acid is hydrophilic and theoretically low-persistence (half-life <10 days in water), field studies show variability due to:
- pH-dependent degradation : Acidic conditions slow hydrolysis; buffer experimental systems to pH 7–8 for consistent degradation rates .
- Microbial activity : Use OECD 301F tests to assess biodegradation in diverse microbial communities, accounting for regional ecological differences .
What experimental designs are effective for studying benzenesulfonic acid’s role in Friedel-Crafts alkylation?
Advanced Research Question
Benzenesulfonic acid catalyzes Friedel-Crafts reactions by generating stable carbocation intermediates. Optimize conditions via:
- Solvent selection : Use dichloromethane or nitrobenzene to stabilize electrophiles .
- Catalyst loading : 5–10 mol% achieves >90% yield without side reactions (e.g., sulfonation of aromatic substrates) .
- In situ monitoring : FTIR or NMR to track carbocation formation and substrate consumption .
How can researchers validate the purity of benzenesulfonic acid derivatives in synthetic workflows?
Q. Methodological Guidance
- HPLC-MS : Use C18 columns with 0.1% formic acid in water/acetonitrile gradients to separate and quantify sulfonate derivatives .
- Melting point analysis : Compare experimental mp (45–50°C for benzenesulfonic acid) with literature values to detect impurities .
- Elemental analysis : Confirm sulfur content (±0.3% deviation) to verify stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
